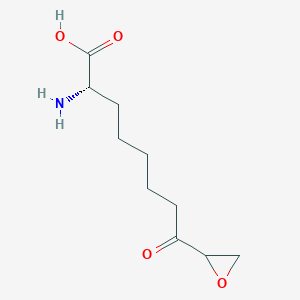
2-Amino-9,10-epoxy-8-oxodecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Amino-9,10-epoxy-8-oxodecanoic acid is an organic compound that features both an amino group and an oxirane (epoxide) ring. This compound is of interest due to its unique structure, which combines an amino acid backbone with an epoxide functional group. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9,10-epoxy-8-oxodecanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable amino acid precursor.
Epoxidation: The introduction of the oxirane ring can be achieved through epoxidation reactions. Common reagents for epoxidation include peracids such as m-chloroperbenzoic acid (m-CPBA).
Oxidation: The oxidation of the precursor to introduce the oxo group can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-Amino-9,10-epoxy-8-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA for epoxidation, KMnO4 for oxidation.
Reduction: NaBH4 for reducing the oxo group.
Substitution: Various nucleophiles can be used for substitution reactions at the amino group.
Major Products Formed
Oxidation: Formation of diols from the opening of the oxirane ring.
Reduction: Formation of alcohols from the reduction of the oxo group.
Substitution: Formation of substituted amino acid derivatives.
科学的研究の応用
2-Amino-9,10-epoxy-8-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-9,10-epoxy-8-oxodecanoic acid involves its interaction with various molecular targets:
Epoxide Ring: The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Amino Group: The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and receptors.
Pathways: The compound may be involved in metabolic pathways where it undergoes enzymatic transformations.
類似化合物との比較
Similar Compounds
(2S)-2-amino-8-oxooctanoic acid: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
(2S)-2-amino-8-(hydroxy)-8-oxooctanoic acid:
Uniqueness
Epoxide Functional Group: The presence of the oxirane ring in 2-Amino-9,10-epoxy-8-oxodecanoic acid makes it unique compared to similar compounds, providing distinct reactivity and potential for diverse applications.
特性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid |
InChI |
InChI=1S/C10H17NO4/c11-7(10(13)14)4-2-1-3-5-8(12)9-6-15-9/h7,9H,1-6,11H2,(H,13,14)/t7-,9?/m0/s1 |
InChIキー |
PFDHVDFPTKSEKN-JAVCKPHESA-N |
SMILES |
C1C(O1)C(=O)CCCCCC(C(=O)O)N |
異性体SMILES |
C1C(O1)C(=O)CCCCC[C@@H](C(=O)O)N |
正規SMILES |
C1C(O1)C(=O)CCCCCC(C(=O)O)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















